molecular formula C15H21N6O9P B1262457 Aspartyl adenylate beta-ketophosphonate isostere

Aspartyl adenylate beta-ketophosphonate isostere

Cat. No. B1262457
M. Wt: 460.34 g/mol
InChI Key: KMYVNAQFBILXBR-WXGITVOHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aspartyl adenylate beta-ketophosphonate isostere is an organic phosphonate that is adenosine having a [(3S)-3-amino-4-carboxy-2-oxobutyl](hydroxy)phosphoryl group attached at position 5'. It has a role as a metabolite. It is an organic phosphonate, a L-aspartic acid derivative and a beta-amino acid. It derives from an adenosine.

Scientific Research Applications

Enzyme Inhibition and Potential Therapeutic Applications

Aspartyl adenylate beta-ketophosphonate isostere has been studied for its role in inhibiting enzymes like aspartyl-tRNA synthetase. Bernier et al. (2005) synthesized nonhydrolyzable aspartyl adenylate analogs and found that the ketomethylphosphonate isostere is a strong inhibitor of E. coli aspartyl-tRNA synthetase. This suggests potential therapeutic applications in targeting specific bacterial enzymes (Bernier et al., 2005).

Alzheimer's Disease Research

In Alzheimer's disease research, inhibitors derived from traditional aspartyl protease transition state isostere inhibitors have been optimized to yield low nanomolar inhibitors. Stanton et al. (2007) discovered that isonicotinamides derived from aspartyl adenylate isosteres demonstrated beta-amyloid lowering in a murine model, indicating their potential in Alzheimer's disease therapy (Stanton et al., 2007).

Inhibitors of Amyloid Beta-Protein Precursor Gamma-Secretase Activity

Aspartyl protease transition state mimics like L-685,458, containing hydroxyethylene dipeptide isostere, have been identified as potent inhibitors of amyloid beta-protein precursor gamma-secretase activity, which is crucial in Alzheimer's disease pathology. This research by Shearman et al. (2000) highlights the importance of such compounds in developing treatments for neurodegenerative diseases (Shearman et al., 2000).

Cancer Research and Cellular Proliferation

In cancer research, compounds like N-(phosphonacetyl)-L-aspartate (PALA) have shown potential. Swyryd et al. (1974) demonstrated that PALA, an aspartate transcarbamylase inhibitor, effectively blocks the proliferation of mammalian cells in culture, suggesting its utility in controlling cell growth in certain cancers (Swyryd et al., 1974).

Inhibitors of Asparagine Synthetase

Zhukov et al. (1988) synthesized phosphonate analogues of aspartyl adenylate that proved to be powerful inhibitors of asparagine synthetases from bacteria and plants. These findings contribute to understanding enzyme mechanisms and could lead to the development of novel inhibitors (Zhukov et al., 1988).

properties

Product Name

Aspartyl adenylate beta-ketophosphonate isostere

Molecular Formula

C15H21N6O9P

Molecular Weight

460.34 g/mol

IUPAC Name

(3S)-3-amino-5-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]-4-oxopentanoic acid

InChI

InChI=1S/C15H21N6O9P/c16-6(1-9(23)24)7(22)3-31(27,28)29-2-8-11(25)12(26)15(30-8)21-5-20-10-13(17)18-4-19-14(10)21/h4-6,8,11-12,15,25-26H,1-3,16H2,(H,23,24)(H,27,28)(H2,17,18,19)/t6-,8+,11+,12+,15+/m0/s1

InChI Key

KMYVNAQFBILXBR-WXGITVOHSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(CC(=O)[C@H](CC(=O)O)N)O)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(CC(=O)C(CC(=O)O)N)O)O)O)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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